Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a benzofuran ring fused with a thiazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate typically involves the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by the introduction of the acetate group. Common synthetic routes include:
Cyclization Reactions: The formation of the benzofuran ring can be achieved through cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Thiazole Ring Formation: The thiazole ring is often synthesized via cyclization of thioamides with α-haloketones.
Acetate Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxylic acid.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid.
Uniqueness
Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate is unique due to its combined benzofuran-thiazole structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S.K/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11;/h1-5,7H,6H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVNTRYFNHTPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8KNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.